ECAT-243 vs. ECAT-259: Direct Head-to-Head Comparison of Epoxy Cure Onset Temperature and Melting Point from the Same Manufacturer's Technical Datasheets
In a direct intra-manufacturer comparison, CAS 1253404-90-8 (ECAT-243) demonstrates a cure onset temperature of 128 °C at 5 wt% loading in liquid epoxy homocure, which is 22 °C lower than that of the structurally related ECAT-259 (cure onset 150 °C) . The melting point difference is even more pronounced: ECAT-243 melts at 120–125 °C, whereas ECAT-259 melts at 230–240 °C—a difference of approximately 110 °C . Both products are yellow solid imidazole catalysts from the same manufacturer (Designer Molecules) and are tested under identical conditions, enabling a clean head-to-head comparison. The lower melting point of ECAT-243 translates to easier incorporation into epoxy monomer mixtures at reduced processing temperatures.
| Evidence Dimension | Epoxy curing catalyst thermal profile: melting point and cure onset temperature |
|---|---|
| Target Compound Data | ECAT-243 (CAS 1253404-90-8): Melting Point 120–125 °C; Catalyst Cure Onset 128 °C (Liquid Epoxy Homocure, 5 wt% loading) |
| Comparator Or Baseline | ECAT-259: Melting Point 230–240 °C; Catalyst Cure Onset 150 °C (Liquid Epoxy Homocure, 5 wt% loading) |
| Quantified Difference | Melting point: ~110 °C lower for ECAT-243; Cure onset: 22 °C lower for ECAT-243 |
| Conditions | Liquid epoxy homocure system, 5 wt% catalyst loading; Knowde-enriched technical datasheets from Designer Molecules |
Why This Matters
For epoxy formulators requiring cure activation at or below 130 °C (e.g., temperature-sensitive electronic components or low-energy manufacturing processes), ECAT-243's 128 °C cure onset enables processing where ECAT-259's 150 °C onset would be prohibitive, directly impacting catalyst selection for low-temperature cure applications.
